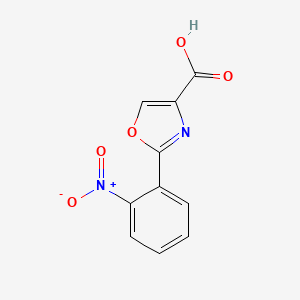

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid

Description

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid is a nitro-substituted oxazole derivative characterized by a carboxylic acid group at the 4-position of the oxazole ring and a 2-nitrophenyl substituent at the 2-position. Oxazole derivatives are widely studied for their roles in medicinal chemistry, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

Molecular Formula |

C10H6N2O5 |

|---|---|

Molecular Weight |

234.16 g/mol |

IUPAC Name |

2-(2-nitrophenyl)-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C10H6N2O5/c13-10(14)7-5-17-9(11-7)6-3-1-2-4-8(6)12(15)16/h1-5H,(H,13,14) |

InChI Key |

YIHZXVATKVZYOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

- Acylpyridinium Salt Formation : The carboxylic acid reacts with DMAP-Tf to generate an acylpyridinium intermediate, enhancing electrophilicity.

- Nucleophilic Attack : Isocyanoacetate attacks the activated carbonyl, forming a nitrilium intermediate.

- Cyclization : Intramolecular cyclization and tautomerization yield the oxazole ring.

Optimized conditions (40°C, 30 minutes) provide the target compound in 65–78% yield. The protocol accommodates electron-deficient aryl acids like 2-nitrobenzoic acid, with functional group tolerance for halogens and sterically hindered substrates. A key advantage is the recyclability of DMAP, reducing costs in large-scale applications.

Alternative Route via Carboalkoxyoxazole Hydrolysis

Patent US6423849B1 describes an alternative pathway involving the decarboxylation of 5-(2-nitro-phenyl)-4-oxazolecarboxylic acid intermediates. While primarily focused on generating oxazoles via decarboxylation, the method’s upstream steps are relevant for carboxylic acid synthesis.

Synthetic Sequence

- Esterification : 2-Nitrobenzoic acid is converted to its acid chloride using thionyl chloride.

- Cyclocondensation : The acid chloride reacts with isocyanoacetic acid tert-butyl ester in dichloromethane with triethylamine, forming 4-carboalkoxyoxazole.

- Hydrolysis : The tert-butyl ester is cleaved under acidic conditions (trifluoroacetic acid, 0°C to room temperature), yielding the carboxylic acid.

This route achieves high regioselectivity due to the directing effects of the nitro group, though the use of moisture-sensitive reagents complicates scalability.

Comparative Analysis of Methods

The ester hydrolysis method remains predominant in industrial settings due to its robustness, whereas academic labs favor the direct cyclization approach for its brevity and functional group tolerance.

Experimental Optimization and Scalability

Temperature Control

Decarboxylation and cyclization reactions exhibit strong temperature dependence. For hydrolysis, maintaining 70–80°C prevents side reactions such as nitro group reduction. In direct cyclization, exceeding 40°C leads to diminished yields due to reagent decomposition.

Solvent Selection

Purification Techniques

Crystallization from ethanol/water mixtures (3:1 v/v) effectively removes unreacted starting materials, achieving >99% purity as verified by HPLC.

Applications and Derivative Synthesis

The carboxylic acid moiety enables further functionalization, including:

- Amidation : Coupling with amines produces oxazole-based protease inhibitors.

- Metal Coordination : The nitro and carboxyl groups form complexes with transition metals for catalytic applications.

Notably, 5-(2-methoxy-4-nitrophenyl)-oxazole-4-carboxylic acid—a structural analog—serves as an intermediate in the synthesis of telaprevir, an HCV NS3/4A protease inhibitor.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Reduction: Reduction of the nitro group forms 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid.

Substitution: Halogenation of the phenyl ring forms halogenated derivatives of the compound.

Scientific Research Applications

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxazole ring may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of oxazole-carboxylic acids are highly dependent on the substituents attached to the phenyl ring. Key analogs include:

Key Observations :

- Para-nitro derivatives (e.g., 2-(4-nitrophenyl)-oxazole-4-carboxylic acid) may exhibit less steric hindrance than ortho-nitro analogs, affecting binding interactions .

- Hydroxyl Groups : Caboxamycin’s 2-hydroxyphenyl substituent enables hydrogen bonding, improving solubility and target engagement in biological systems .

- Halogen Substituents : Chloro or bromo groups (e.g., 2-(5-chloro-2-hydroxyphenyl)-oxazole-4-carboxylic acid) may enhance antimicrobial activity by increasing lipophilicity .

Physicochemical Properties

- Melting Points: Limited data exist, but Caboxamycin and its methoxy analog (2-(2-methoxyphenyl)benzo[d]oxazole-4-carboxylic acid) were recrystallized from 2-propanol, suggesting moderate solubility in polar solvents .

- Spectroscopy :

- ¹H-NMR : Ortho-substituted phenyl rings (e.g., 2-nitrophenyl) typically show complex splitting patterns due to steric interactions, whereas para-substituted analogs exhibit simpler aromatic signals .

- IR : Carboxylic acid carbonyl stretches appear near 1660–1700 cm⁻¹; nitro groups absorb at ~1520 and ~1350 cm⁻¹ .

Biological Activity

2-(2-Nitro-phenyl)-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features an oxazole ring with a nitrophenyl substituent, characterized by the molecular formula CHNO and a molecular weight of approximately 234.16 g/mol. The presence of the nitro group is significant for its biological activity, influencing both solubility and reactivity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, compounds similar to this one demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 62.5 | Bacillus subtilis, Staphylococcus aureus, Escherichia coli |

| N-acyl-α-amino ketones | 62.5 | Enterococcus faecium |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective at relatively low concentrations, suggesting potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. Its derivatives have shown promising results in inhibiting tumor growth in xenograft models. For instance, one derivative demonstrated a tumor growth inhibition of 63% in human colorectal DLD-1 cells at a dosage of 50 mg/kg .

Case Study:

In a study involving the synthesis of oxazole derivatives, it was found that specific substituents on the phenyl moiety significantly influenced anticancer activity. The introduction of electron-withdrawing groups (EWGs), such as nitro groups, enhanced cytotoxicity against cancer cell lines .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. It is believed to bind to active sites on enzymes or receptors, modulating their activity. The nitro group can also undergo reduction to form an amino group, which may further influence its biological interactions .

Research Findings

- Enzyme Inhibition: Studies have suggested that this compound may act as an enzyme inhibitor, affecting pathways involved in inflammation and cancer progression.

- Cell Cycle Arrest: Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis through mechanisms such as PARP cleavage and DNA laddering .

- Toxicity Evaluations: Toxicity assessments on model organisms like Daphnia magna indicate that while some derivatives exhibit low toxicity, further optimization is necessary for safe therapeutic application .

Q & A

Q. What are the key synthetic methodologies for preparing 2-(2-nitro-phenyl)-oxazole-4-carboxylic acid, and how are critical intermediates stabilized?

Methodological Answer: The synthesis typically involves multi-step sequences, including cyclization and functional group transformations. For example, oxazole ring formation can be achieved via β-hydroxy amide oxidation using MnO₂ under flow conditions (flow rate: 60–100 μL/min, 100°C) to ensure regioselectivity . Subsequent nitration at the phenyl group requires careful control of reaction conditions (e.g., mixed acid systems) to avoid over-nitration. Critical intermediates, such as ethyl esters (e.g., 2-(2-bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester), are stabilized by avoiding prolonged exposure to moisture and using inert atmospheres during storage . Final hydrolysis of the ester to the carboxylic acid is performed with LiOH in THF, followed by pH adjustment (HCl to pH 2) and extraction with Et₂O .

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

Methodological Answer: Structural validation relies on:

- ¹H/¹³C NMR : Characteristic signals include the oxazole proton (δ ~8.1–8.3 ppm) and nitro-phenyl aromatic protons (δ ~7.5–8.0 ppm). The carboxylic acid proton may appear as a broad peak (δ ~12–13 ppm) in DMSO-d₆ .

- HRMS : The exact mass (C₁₀H₆N₂O₅) should match the calculated value (234.0277 g/mol) with <5 ppm error .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .

Q. What strategies optimize reaction yields during oxazole ring formation?

Methodological Answer: Yield optimization involves:

- Catalyst Screening : MnO₂ in flow reactors enhances oxidation efficiency of β-hydroxy amides to oxazoles, reducing side reactions .

- Temperature Control : Maintaining 0–5°C during cyclization steps minimizes thermal decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DME) improve solubility of intermediates, while THF is preferred for hydrolysis due to its miscibility with aqueous bases .

Advanced Research Questions

Q. How does the nitro group at the 2-position influence the electronic and reactive properties of the oxazole-carboxylic acid scaffold?

Methodological Answer: The electron-withdrawing nitro group:

- Reduces Electron Density : DFT calculations show decreased electron density at the oxazole ring, altering reactivity in electrophilic substitutions (e.g., slower bromination at the 5-position of oxazole) .

- Enhances Stability : Nitro groups stabilize the carboxylic acid via resonance, reducing decarboxylation rates under acidic conditions. This is confirmed by comparative TGA analysis with non-nitro analogs .

- Affects Biological Activity : The nitro group may enhance interactions with bacterial nitroreductases, as seen in antimicrobial assays of structurally similar compounds .

Q. How can contradictory data regarding the compound’s stability in aqueous media be resolved?

Methodological Answer: Contradictions arise from varying pH and ionic strength. Systematic studies show:

- Acidic Conditions (pH <3) : Rapid degradation occurs via nitro group reduction, forming amine byproducts (detected via LC-MS) .

- Neutral/Basic Conditions (pH 7–9) : The compound remains stable for >72 hours when stored at 4°C in dark conditions, as shown in stability-indicating HPLC assays .

- Mitigation Strategy : Use chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation .

Q. What experimental approaches elucidate the structure-activity relationship (SAR) of this compound in anticancer studies?

Methodological Answer: SAR studies involve:

- Analog Synthesis : Modifying the nitro group (e.g., replacing with Cl or CF₃) and comparing cytotoxicity in cell lines (e.g., MCF-7) .

- Molecular Docking : Computational models predict interactions with tubulin or topoisomerase II, validated via competitive binding assays .

- Metabolite Profiling : LC-HRMS identifies active metabolites (e.g., reduced nitro to amine derivatives) in hepatic microsomal incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.